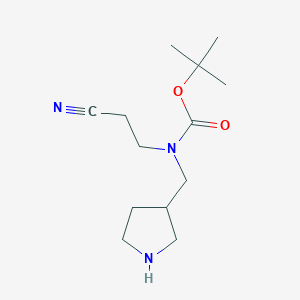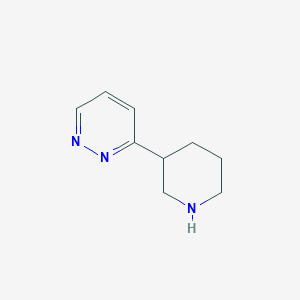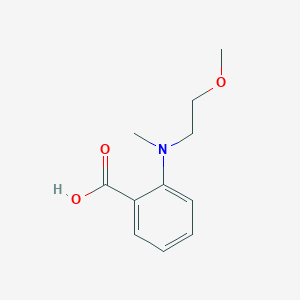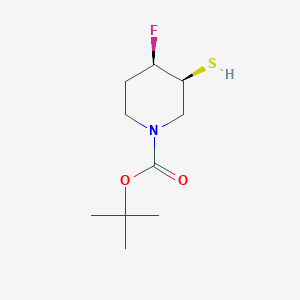
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring with a fluorine atom at the 4th position, a mercapto group at the 3rd position, and a tert-butyl ester group at the 1st position
準備方法
The synthesis of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Mercapto Group Introduction: The mercapto group can be introduced using thiolating agents such as thiourea or thiol derivatives.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and mercapto group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate: This compound features an amino group and a pyrrolidine ring, offering distinct chemical properties and uses.
特性
分子式 |
C10H18FNO2S |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-4-fluoro-3-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO2S/c1-10(2,3)14-9(13)12-5-4-7(11)8(15)6-12/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChIキー |
LYWOSJYWOHDCQA-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)S)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)

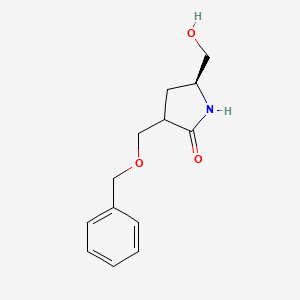

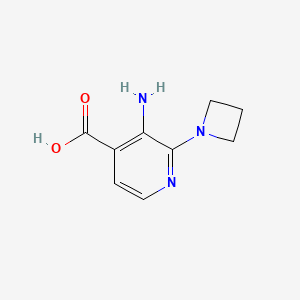
![2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15277422.png)
![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)

